

# Toxicological Profile of Profenofos in Mammals: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Profenofos

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## Executive Summary

**Profenofos**, a broad-spectrum organophosphate insecticide, elicits a range of toxicological effects in mammals primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the toxicological profile of **profenofos**, summarizing key findings from acute, sub-chronic, and chronic toxicity studies, as well as investigations into its genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the toxicological mechanisms and testing methodologies.

## Physicochemical Properties and Toxicokinetics

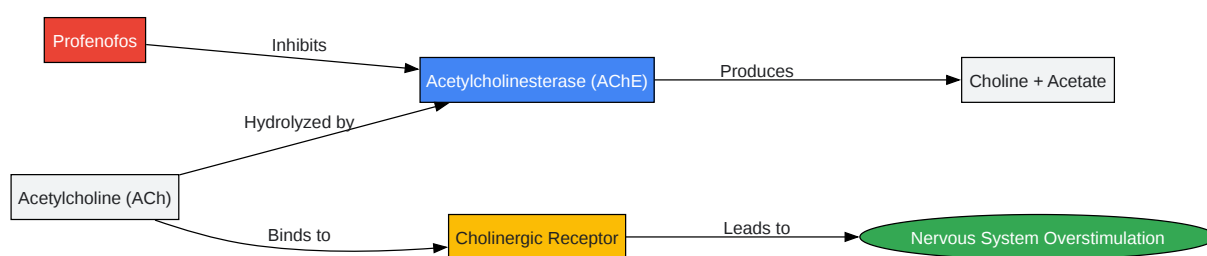
**Profenofos** is chemically known as O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate. It is a pale yellow liquid with a garlic-like odor.<sup>[1]</sup>

**Toxicokinetics:** In mammals, **profenofos** is rapidly absorbed, metabolized, and excreted.<sup>[2]</sup> Following oral administration in rats, **profenofos** and its metabolites are primarily eliminated through urine.<sup>[3][4]</sup> The major metabolic pathway involves the cleavage of the phosphate ester

bond, leading to the formation of 4-bromo-2-chlorophenol, which is then conjugated and excreted.[4][5]

## Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of **profenofos** toxicity is the inhibition of acetylcholinesterase (AChE) in the nervous system.[6] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses. By inhibiting AChE, **profenofos** leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[6]



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**Figure 1:** Mechanism of Acetylcholinesterase Inhibition by **Profenofos**.

## Acute Toxicity

**Profenofos** exhibits moderate acute toxicity in mammals via the oral and dermal routes of exposure.[4] Clinical signs of acute toxicity are characteristic of organophosphate poisoning and include salivation, tremors, convulsions, and respiratory distress.[4]

Table 1: Acute Toxicity of **Profenofos** in Mammals

Species	Route	LD50 (mg/kg bw)	Reference
Rat	Oral	358 - 1178	[2]
Mouse	Oral	298	[2]
Rabbit	Oral	700	[2]
Rat	Dermal	>2000	[2]
Rabbit	Dermal	131 - >2000	[2]

## Sub-chronic and Chronic Toxicity

Repeated exposure to **profenofos** primarily affects the nervous system through cholinesterase inhibition. Other effects observed in long-term studies include changes in body weight and food consumption at higher doses.[2]

Table 2: Sub-chronic and Chronic Toxicity of **Profenofos** in Mammals

Species	Study Duration	Route	NOAEL	LOAEL	Key Effects	Reference
Rat	90-day	Oral (diet)	100 ppm (5 mg/kg bw/day)	300 ppm	Brain cholinesterase inhibition	[3]
Dog	6-month	Oral (diet)	100 ppm (2.9 mg/kg bw/day)	500 ppm	Hematological changes	[3]
Mouse	2-year	Oral (diet)	30 ppm (4.5 mg/kg bw/day)	100 ppm	Brain cholinesterase inhibition in females	[2]
Rat	2-year	Oral (diet)	100 ppm (5.7 mg/kg bw/day)	-	No treatment-related increase in neoplasms	[2]

## Genotoxicity and Carcinogenicity

**Profenofos** has been evaluated in a battery of in vitro and in vivo genotoxicity assays. The overall conclusion from these studies is that **profenofos** is not genotoxic.[2] Long-term carcinogenicity studies in rats and mice have not shown any evidence of carcinogenic potential.[2]

Table 3: Genotoxicity Profile of **Profenofos**

Assay	System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium	With and without	Negative	[7]
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	With and without	Negative	[3]
In vivo Micronucleus Test	Mouse bone marrow	N/A	Negative	[8]

## Reproductive and Developmental Toxicity

**Profenofos** is not considered a reproductive or developmental toxicant in mammals at doses that are not maternally toxic.[2]

Table 4: Reproductive and Developmental Toxicity of **Profenofos**

Species	Study Type	NOAEL (Maternal Toxicity)	NOAEL (Developmental Toxicity)	Key Effects	Reference
Rat	Two-generation reproduction	100 ppm (7.0 mg/kg bw/day)	400 ppm (highest dose tested)	Reduced body weight gain and food consumption in parents at the highest dose.	[2]
Rabbit	Developmental	30 mg/kg bw/day	175 mg/kg bw/day (highest dose tested)	Clinical signs of toxicity in dams at the highest dose.	[2]

## Neurotoxicity

The primary neurotoxic effect of **profenofos** is due to the inhibition of acetylcholinesterase. Studies in hens, a sensitive species for organophosphate-induced delayed neurotoxicity (OPIDN), have shown that **profenofos** does not cause this delayed effect.[\[3\]](#)

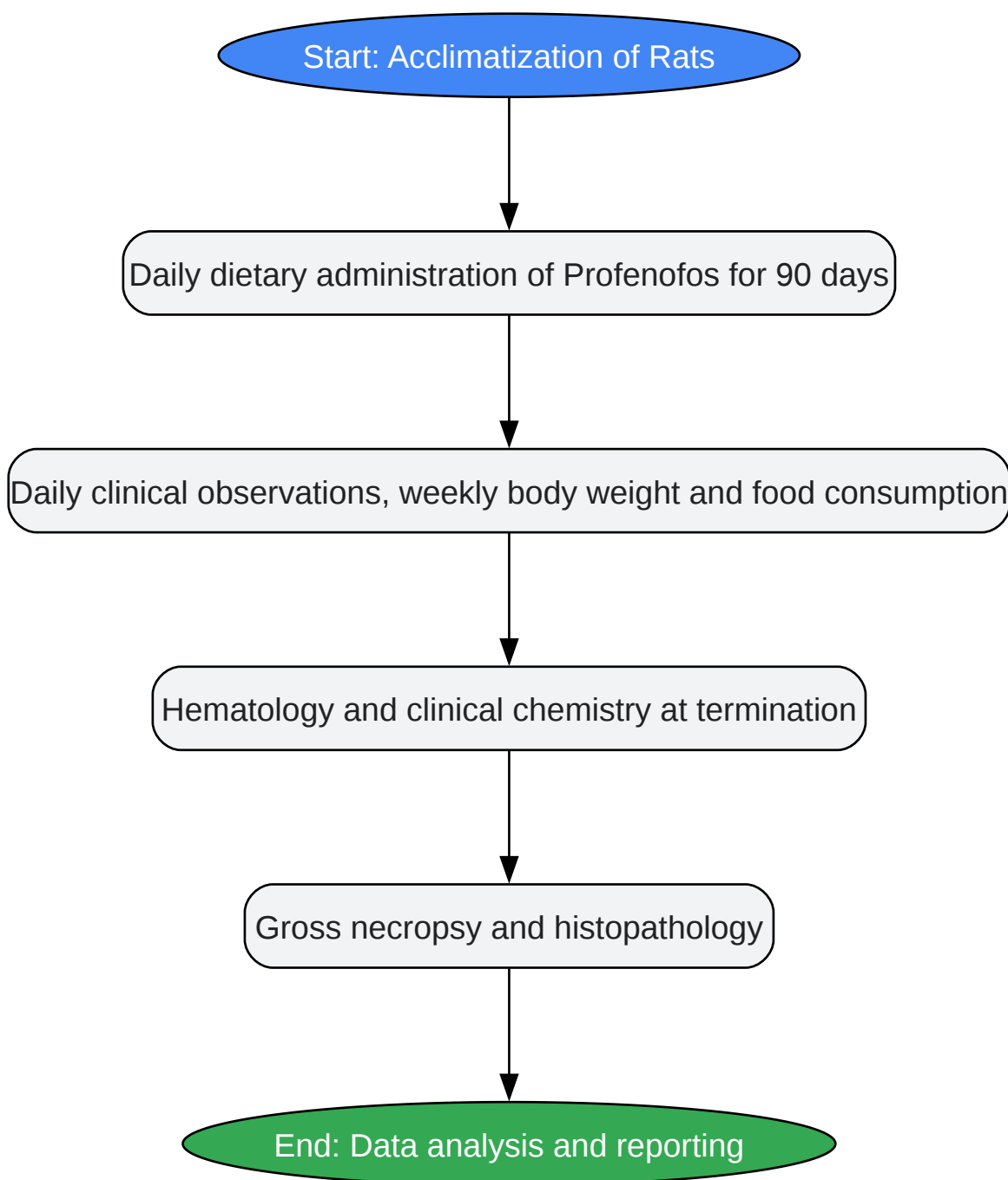
Table 5: Neurotoxicity of **Profenofos**

Species	Study Type	NOAEL	Key Effects	Reference
Rat	Acute Neurotoxicity	25 mg/kg bw	Reversible neurobehavioral alterations at higher doses.	<a href="#">[9]</a>
Hen	Acute Delayed Neurotoxicity	45.7 mg/kg bw	No delayed neurotoxicity observed.	<a href="#">[4]</a>

## Experimental Protocols

### 90-Day Oral Toxicity Study in Rodents (based on OECD Guideline 408)

- Test System: Wistar rats (10/sex/group).
- Administration: **Profenofos** is administered daily in the diet at concentrations of 0, 10, 100, and 300 ppm for 90 days.[\[10\]](#)
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at termination.
- Pathology: Gross necropsy and histopathological examination of a comprehensive set of tissues are performed.



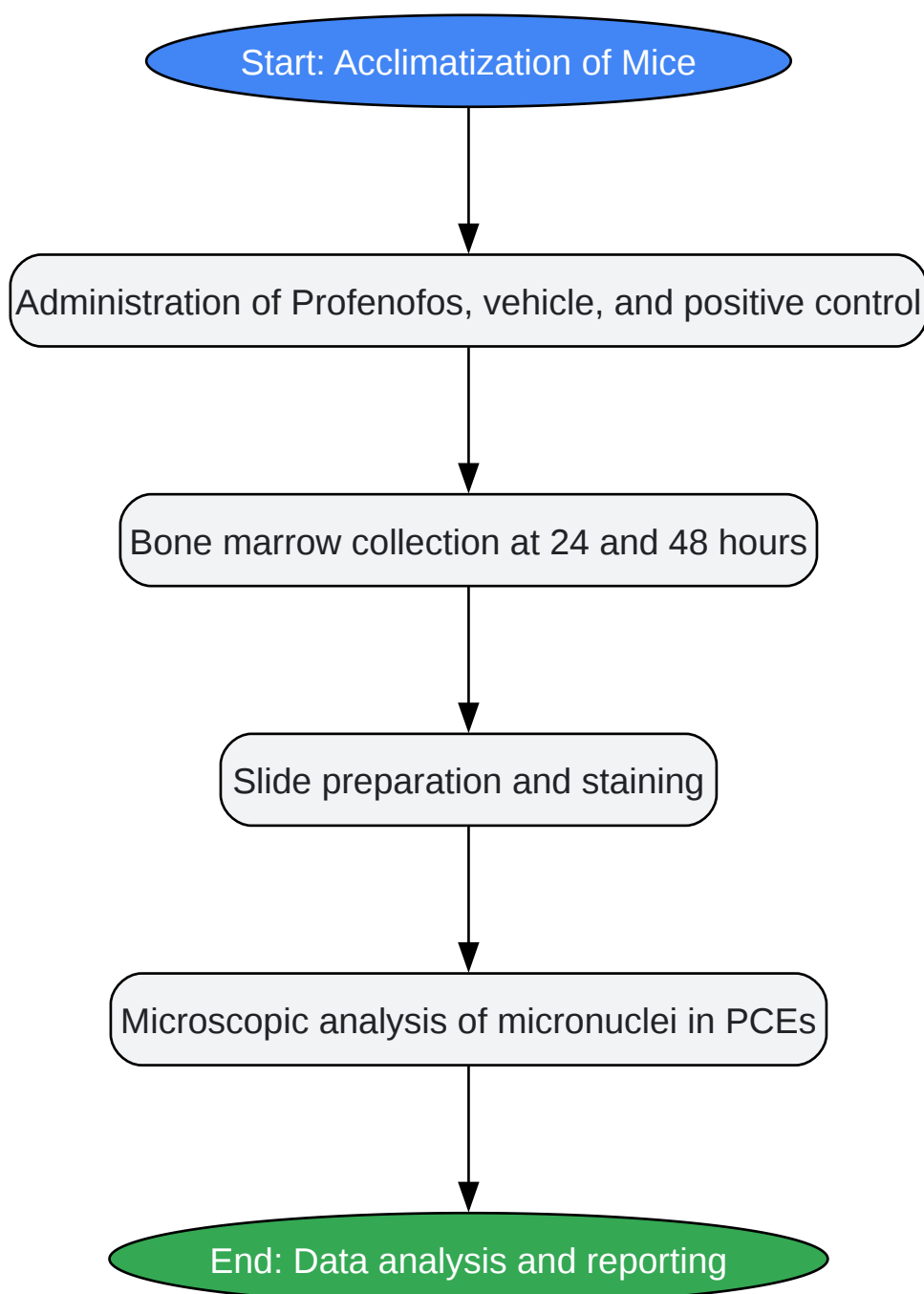
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**Figure 2:** Workflow for a 90-Day Oral Toxicity Study.

## In Vivo Micronucleus Assay in Mouse Bone Marrow (based on OECD Guideline 474)

- Test System: Swiss albino mice (5/sex/group).[8][11]

- Administration: **Profenofos** is administered once or twice via oral gavage or intraperitoneal injection at three dose levels, along with a vehicle control and a positive control.[11]
- Sample Collection: Bone marrow is collected 24 and 48 hours after the last administration.
- Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of cytotoxicity.[8]



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**Figure 3:** Workflow for an In Vivo Micronucleus Assay.

## Acetylcholinesterase Inhibition Assay (in vitro)

- Principle: Based on the Ellman method, this assay measures the activity of AChE by monitoring the formation of a yellow-colored product resulting from the reaction of thiocholine (a product of acetylcholine hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[5]
- Procedure:
  - Prepare solutions of AChE, acetylcholine (substrate), DTNB, and various concentrations of **profenofos**.
  - Incubate AChE with different concentrations of **profenofos**.
  - Initiate the reaction by adding the substrate, acetylcholine.
  - Measure the rate of color change spectrophotometrically at 412 nm.
- Endpoint: The concentration of **profenofos** that inhibits 50% of the AChE activity (IC50) is determined.[5]

## Conclusion

The toxicological profile of **profenofos** in mammals is well-characterized. Its primary mechanism of toxicity is the inhibition of acetylcholinesterase, leading to neurotoxic effects. **Profenofos** demonstrates moderate acute toxicity and does not show evidence of genotoxicity, carcinogenicity, or reproductive and developmental toxicity at doses that are not maternally toxic. This comprehensive guide, with its structured data tables, detailed experimental protocols, and clear visualizations, serves as a valuable resource for researchers, scientists, and drug development professionals involved in the assessment of organophosphate compounds.

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